molecular formula C11H10F3NO2 B13625485 Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

Cat. No.: B13625485
M. Wt: 245.20 g/mol
InChI Key: RDWYCAIMKPDOFK-UHFFFAOYSA-N
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Description

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is unique due to its specific combination of a trifluoromethyl group, cyclopropyl ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
  • Cyclopropyl Ring : Contributes to the compound's distinct chemical properties.
  • Pyridine Ring : Imparts additional reactivity.

The molecular formula is C12H10F3NO2\text{C}_12\text{H}_{10}\text{F}_3\text{N}\text{O}_2, with a molecular weight of 245.20 g/mol.

Preliminary studies suggest that Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate may modulate biological pathways relevant to inflammation and metabolic disorders. Its mechanism likely involves interactions with specific molecular targets, although detailed studies are still required to elucidate these pathways.

Pharmacological Applications

Research indicates potential applications in various fields, including:

  • Anti-inflammatory Agents : The compound may influence inflammatory pathways.
  • Metabolic Disorders : It shows promise in modulating metabolic processes.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes. Investigations have shown that the trifluoromethyl group significantly enhances the binding properties compared to non-fluorinated analogs. For example, compounds with similar structures have demonstrated improved potency against specific targets, such as the dihydrofolate reductase (DHFR) enzyme .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate stands out due to its unique combination of functional groups. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylatePyrrolo-pyridine structureDifferent ring system
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylateCyclopropane structureLacks pyridine moiety

This comparison highlights the distinct reactivity and biological properties imparted by the trifluoromethyl group and the cyclopropyl ring.

Synthesis Methods

The synthesis of Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate typically employs advanced organic synthesis techniques. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Specific conditions are tailored to optimize yield and purity, although proprietary methods may limit detailed disclosures.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

InChI

InChI=1S/C11H10F3NO2/c1-17-9(16)8-3-2-7(6-15-8)10(4-5-10)11(12,13)14/h2-3,6H,4-5H2,1H3

InChI Key

RDWYCAIMKPDOFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2(CC2)C(F)(F)F

Origin of Product

United States

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